molecular formula C11H9ClF4O B14073518 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

Katalognummer: B14073518
Molekulargewicht: 268.63 g/mol
InChI-Schlüssel: KKVUYOBNKGVJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethyl)benzene with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their potential biological activities.

    Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The difluoromethyl and chloropropanone moieties can participate in various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. These interactions can influence the compound’s reactivity and potential biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(2,3-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its chemical properties and reactivity.

    1-(2,3-Difluorophenyl)-3-chloropropan-1-one: The absence of additional fluorine atoms may result in different reactivity and applications.

    1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H9ClF4O

Molekulargewicht

268.63 g/mol

IUPAC-Name

1-[2,3-bis(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c12-5-4-8(17)6-2-1-3-7(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2

InChI-Schlüssel

KKVUYOBNKGVJDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)C(F)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.